molecular formula C2H4N4 B562668 Cyanoguanidine-15N4 CAS No. 63419-77-2

Cyanoguanidine-15N4

Cat. No.: B562668
CAS No.: 63419-77-2
M. Wt: 88.054
InChI Key: QGBSISYHAICWAH-PQVJJBODSA-N
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Description

Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound. It is characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (\(^{15}N\)). This isotopic labeling enhances its utility in scientific investigations due to its unique isotopic signature .

Biochemical Analysis

Biochemical Properties

Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling

Cellular Effects

Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyanoguanidine-15N4 typically involves the reaction of ammonia containing the nitrogen-15 isotope with cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Cyanoguanidine-15N4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanamide derivatives, while reduction can produce amines .

Scientific Research Applications

Cyanoguanidine-15N4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cyanoguanidine-15N4 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in scientific research for tracing nitrogen atoms in various chemical and biological processes. This isotopic signature sets it apart from other cyanoguanidines .

Properties

IUPAC Name

2-((15N)azanylidynemethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSISYHAICWAH-PQVJJBODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#[15N])[15N]=C([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods II

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
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